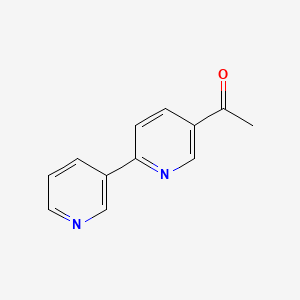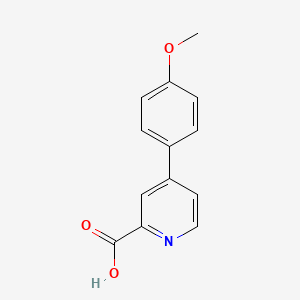
6-溴-2-氯-1H-吲哚-3-甲醛
描述
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. This compound is characterized by the presence of bromine and chlorine atoms attached to the indole ring, along with an aldehyde group at the 3-position.
科学研究应用
6-Bromo-2-chloro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: This compound is studied for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
安全和危害
作用机制
Target of Action
The primary target of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . This compound acts as an inhibitor of CYP2A6, which can potentially reduce cigarette smoking .
Mode of Action
6-Bromo-2-chloro-1H-indole-3-carbaldehyde interacts with its target, CYP2A6, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition results in a decrease in the metabolism of nicotine, which can potentially lead to a reduction in cigarette smoking .
Biochemical Pathways
The compound affects the nicotine metabolic pathway, specifically the CYP2A6-mediated metabolism of nicotine . By inhibiting CYP2A6, the compound reduces the conversion of nicotine to cotinine, a major metabolite of nicotine. This can lead to a decrease in the desire to smoke.
Result of Action
The molecular effect of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde’s action is the inhibition of CYP2A6, leading to a decrease in nicotine metabolism . On a cellular level, this can result in reduced nicotine-induced signaling, potentially leading to a decrease in the desire to smoke.
生化分析
Biochemical Properties
6-Bromo-2-chloro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it can act as a precursor in multicomponent reactions, leading to the synthesis of diverse heterocyclic compounds . These interactions are often mediated by the aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity and function.
Cellular Effects
The effects of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of protein kinases, which are crucial regulators of cell signaling pathways . Additionally, 6-Bromo-2-chloro-1H-indole-3-carbaldehyde can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-Bromo-2-chloro-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, the aldehyde group of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde can form covalent bonds with the active sites of enzymes, leading to their inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 6-Bromo-2-chloro-1H-indole-3-carbaldehyde can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, such as cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its biological activity, with higher doses leading to more pronounced effects on cellular function and viability.
Metabolic Pathways
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biologically active compounds . For example, it can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity, with higher concentrations in specific regions leading to more pronounced effects on cellular function.
Subcellular Localization
6-Bromo-2-chloro-1H-indole-3-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
化学反应分析
Types of Reactions
6-Bromo-2-chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- 6-Bromoindole-3-carboxaldehyde
- 2-Chloroindole-3-carboxaldehyde
- 5-Bromoindole-3-carboxaldehyde
Uniqueness
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is unique due to the simultaneous presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other indole derivatives .
属性
IUPAC Name |
6-bromo-2-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHDYUIBRZNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)


![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)





![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)
